molecular formula C16H18ClNO2 B2841330 Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride CAS No. 2253619-90-6

Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

Cat. No.: B2841330
CAS No.: 2253619-90-6
M. Wt: 291.78
InChI Key: BLABZWHCJOKQAD-RSAXXLAASA-N
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Description

Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chiral compound characterized by an (S)-configured amine group attached to a biphenyl-substituted propanoate ester backbone. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol (based on enantiomeric data from ).

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLABZWHCJOKQAD-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which is then subjected to a series of reactions to introduce the amino and ester groups.

    Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Alcohols, primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : This compound is explored for its potential as a chiral building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to various bioactive compounds.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. Research indicates that modifications on the biphenyl moiety can enhance biological activity against cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.

Table of Biological Activities

Activity TypeReference StudyObserved Effect
AntitumorJournal of Medicinal ChemistryInhibition of tumor cell proliferation
NeuroprotectionEuropean Journal of PharmacologyReduced neuronal apoptosis
Chiral SynthesisTetrahedron LettersSuccessful resolution of enantiomers

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of modified biphenyl derivatives. The results indicated that certain derivatives showed significant inhibition of cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Neuroprotective Properties

Research in the European Journal of Pharmacology investigated the neuroprotective effects of various aminopropanoate derivatives. The study found that specific modifications to the methyl group enhanced protective effects against oxidative stress in neuronal cells.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

  • Chiral Synthesis : Its chiral nature makes it suitable for synthesizing other chiral compounds, which are crucial in developing enantiomerically pure drugs.
  • Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules, including those with potential therapeutic effects.

Mechanism of Action

The mechanism by which Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two closely related derivatives:

Property Methyl (S)-3-([1,1'-Biphenyl]-4-yl)-3-aminopropanoate hydrochloride Methyl (R)-3-([1,1'-Biphenyl]-4-yl)-3-aminopropanoate hydrochloride (R)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride
CAS Number Not explicitly provided 225517-23-7 1573000-33-5
Molecular Formula C₁₆H₁₈ClNO₂ C₁₆H₁₈ClNO₂ C₁₅H₁₇ClNO
Molecular Weight 291.77 g/mol 291.77 g/mol 263.76 g/mol (calculated)
Functional Group Ester (methyl propanoate) Ester (methyl propanoate) Alcohol (propan-1-ol)
Stereochemical Configuration (S)-amine (R)-amine (R)-amine
Key Applications Not explicitly reported Chiral drug research, stereochemical activity studies Chiral compound development, drug candidate optimization

Pharmacological and Physicochemical Differences

Enantiomeric Pair (S vs. R Ester): The (S) and (R) enantiomers of the methyl propanoate derivative differ solely in stereochemistry, which can lead to divergent biological activities. For example, the (R)-enantiomer is highlighted in and as a tool for studying stereochemical effects on drug-receptor interactions. Enantiomers often exhibit differences in binding affinity, metabolic pathways, and toxicity profiles .

Positional Isomer (3-Aminopropanoate vs. 2-Aminopropanol): The alcohol derivative (C₁₅H₁₇ClNO) lacks the ester group, rendering it more hydrophilic and possibly less metabolically stable. This functional group alteration could influence target selectivity and pharmacokinetics . Synthetic Accessibility: describes mercury-mediated synthesis for biphenyl derivatives, but the alcohol variant may require alternative strategies, such as reductive amination or hydroxylation.

Industrial and Research Relevance

  • Supplier Landscape: indicates global availability of structurally related compounds (e.g., racemic methyl 3-aminopropanoate derivatives), with China dominating production. This suggests industrial scalability for the (S)-enantiomer, contingent on enantioselective synthesis optimization.
  • Drug Design Implications: The biphenyl moiety in all three compounds is a common pharmacophore in kinase inhibitors and GPCR-targeting drugs. The (S)-enantiomer’s ester group could serve as a prodrug motif, enhancing oral bioavailability .

Biological Activity

Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, also known by its CAS number 139040-51-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈ClN₁O₂
  • Molecular Weight : 291.77 g/mol
  • CAS Number : 139040-51-0
  • Purity : ≥98% .

This compound acts primarily as a modulator of neurotransmitter transport systems. Recent studies have focused on its inhibitory effects on GABA transporters (GATs), specifically examining its potency against various subtypes (mGAT1–4).

In vitro assays have shown that this compound can significantly reduce GABA uptake in human embryonic kidney cells expressing mouse GATs. The compound's inhibitory activity is quantified using the pIC50 metric, with values indicating its effectiveness at micromolar concentrations. For instance, a study reported a pIC50 value of 5.43 for mGAT2, suggesting a strong affinity for this transporter subtype .

In Vitro Studies

The biological activity of this compound has been assessed through various in vitro experiments:

Transporter Subtype pIC50 Value Activity
mGAT15.00Moderate
mGAT25.43High
mGAT34.80Moderate
mGAT45.36High

These findings highlight the compound's selective inhibition of GABA transporters, which may contribute to its neuropharmacological effects .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuronal excitability and synaptic transmission in rodent models. The results indicated that administration of this compound led to a significant reduction in excitatory postsynaptic currents (EPSCs), suggesting its potential role as an anticonvulsant agent.

Furthermore, behavioral assays demonstrated that treated animals exhibited reduced anxiety-like behaviors in elevated plus maze tests, supporting its use as a candidate for anxiety disorder therapeutics .

Therapeutic Applications

Given its biological activity profile, this compound is being explored for several therapeutic applications:

  • Anxiolytic Effects : Due to its modulation of GABAergic signaling.
  • Anticonvulsant Properties : Potential use in epilepsy management.
  • Neuroprotective Agents : Investigated for conditions like neurodegeneration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via chemo-enzymatic or chemical methods. For example, a chemo-enzymatic route involves protease-catalyzed resolution of racemic esters in the presence of aldehydes or metal complexes to achieve high enantioselectivity . Chemical synthesis may use chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact enantiomeric purity. For instance, polar aprotic solvents like DMF enhance reaction rates but may reduce stereochemical control. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiopurity (>98% ee) .

Q. How can researchers purify intermediates and final products to ensure high yields and chemical stability?

  • Methodological Answer : Purification often employs gradient elution via reversed-phase HPLC or flash chromatography using silica gel (particle size 40–63 µm). For hydrochloride salts, recrystallization from ethanol/water mixtures (3:1 v/v) at 4°C improves crystallinity and stability . Solubility challenges in aqueous media can be mitigated by ion-pair chromatography with trifluoroacetic acid as a counterion. Purity should be confirmed by NMR (¹H, ¹³C) and LC-MS, with residual solvent levels monitored via GC .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming stereochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the biphenyl aromatic protons (δ 7.2–7.8 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and ammonium proton (δ 8.1–8.3 ppm, broad) .
  • X-ray crystallography : Resolves absolute stereochemistry; biphenyl dihedral angles typically range 30–45° .
  • Circular Dichroism (CD) : Validates enantiomeric excess by comparing Cotton effects at 220–250 nm .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions, and what computational tools can predict binding affinities?

  • Methodological Answer : The (S)-enantiomer shows higher affinity for targets like G-protein-coupled receptors (GPCRs) due to complementary hydrogen bonding with Asp113 in the active site. AutoDock Vina, with its improved scoring function and multithreading, predicts binding modes (ΔG ≈ −9.2 kcal/mol) by docking the compound into receptor grids (spacing 0.375 Å). Molecular dynamics simulations (50 ns, AMBER force field) further assess stability of ligand-receptor complexes .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Strategies include:

  • Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS in DMEM, pH 7.4).
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may interfere with assays .
  • Orthogonal assays : Validate receptor binding via SPR (KD measurement) and functional cAMP assays .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Stability is pH-dependent; the ester group hydrolyzes rapidly at pH > 7.0. Strategies:

  • Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:2 w/w) to prevent hydrolysis. Reconstitute in saline (0.9% NaCl) immediately before use .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC (RSD < 2%) .

Q. What are the key differences in pharmacological activity between this compound and its structural analogs?

  • Methodological Answer : A comparative analysis reveals:

Analog Key Feature Bioactivity
Methyl (R)-isomerOpposite stereochemistry10-fold lower GPCR affinity
4-Fluoro derivativeFluorine substitutionEnhanced metabolic stability (t₁/₂ = 8.2 h vs. 2.5 h)
Bromophenyl analogBromine at para positionHigher logP (3.8 vs. 2.9) but increased hepatotoxicity

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility varies due to salt form and measurement protocols. For example:

  • Hydrochloride salt : 12 mg/mL in water at 25°C vs. 3 mg/mL for free base .
  • Sonication : 30-min ultrasonication increases solubility by 40% in PBS .
    Contradictions arise from inconsistent particle size (micronization vs. unprocessed powder) or equilibration time (1 h vs. 24 h) .

Tables of Key Data

Table 1 : Synthesis Yield Comparison

Method Catalyst Yield (%) ee (%)
Chemo-enzymaticProtease + Benzaldehyde7899
Asymmetric catalysisChiral Rh complex6595

Table 2 : Stability in Buffer Solutions (pH 7.4, 37°C)

Formulation t₁/₂ (h) Major Degradation Product
Free base1.2Hydrolyzed carboxylic acid
Hydrochloride salt4.5None detected

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